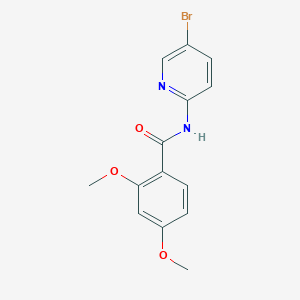
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide, also known as 5-Bromo-2-(2,4-dimethoxyphenyl)nicotinamide, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a member of the nicotinamide family of molecules and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide in lab experiments is its wide range of potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties, making it a versatile compound for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential as a treatment for viral infections such as COVID-19. Further research could also explore its mechanism of action and potential side effects to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide involves the reaction of 5-bromonicotinic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure crystalline compound.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H13BrN2O3 |
|---|---|
Poids moléculaire |
337.17 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-4-5-11(12(7-10)20-2)14(18)17-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
RFFXPNYTCBRFPI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243624.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B243625.png)
![5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B243626.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B243627.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243630.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B243632.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B243633.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243634.png)
![4-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243636.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B243638.png)
![N-{[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B243640.png)
![2-chloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243643.png)
![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)
![2,2-diphenyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B243647.png)